molecular formula C18H16FNO4S B2680240 methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1358385-15-5

methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2680240
CAS No.: 1358385-15-5
M. Wt: 361.39
InChI Key: QLGPOGYRNTZIEA-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzo[b][1,4]thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction proceeds through the formation of an enaminoketone intermediate, which then undergoes intramolecular nucleophilic attack to form the desired thiazine ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for higher yields and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted thiazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b][1,4]thiazine derivatives such as:

Uniqueness

Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the dimethylphenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-(3,4-dimethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-11-4-6-14(8-12(11)2)20-10-17(18(21)24-3)25(22,23)16-9-13(19)5-7-15(16)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGPOGYRNTZIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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